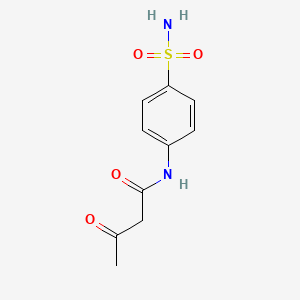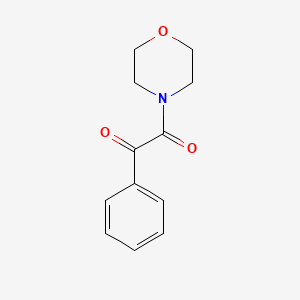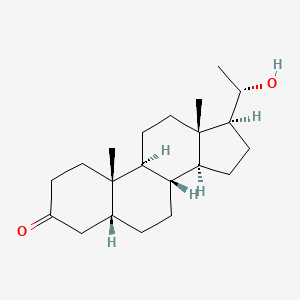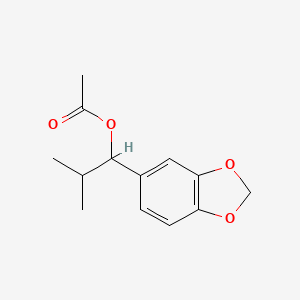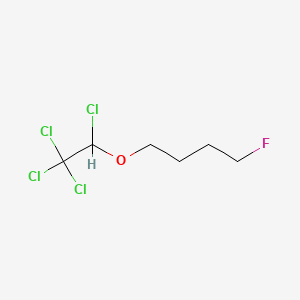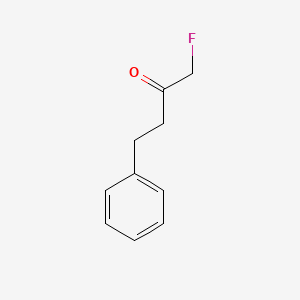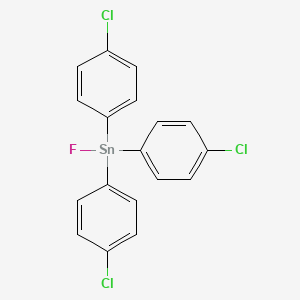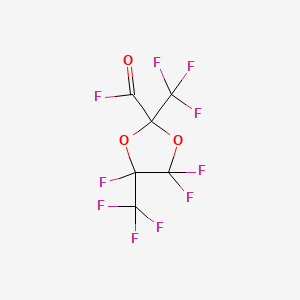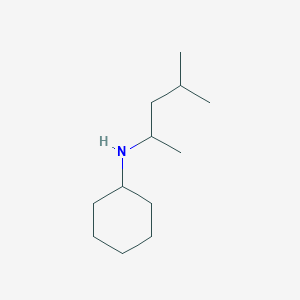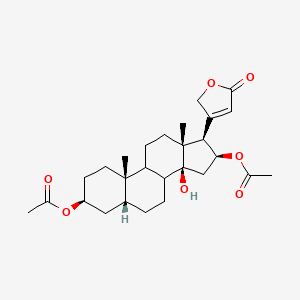
Gitoxigenin 3,16-diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gitoxigenin 3,16-diacetate is a derivative of gitoxigenin, a cardenolide glycoside. Cardenolides are a class of organic compounds known for their potent biological activities, particularly as inhibitors of the sodium-potassium ATPase enzyme. This compound is characterized by the presence of acetyl groups at the 3 and 16 positions of the gitoxigenin molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gitoxigenin 3,16-diacetate involves the selective acetylation of gitoxigenin. One common method includes the use of acetic anhydride in the presence of acetic acid and chloroform. This reaction selectively acetylates the hydroxyl groups at the 3 and 16 positions . Another method involves the hydrolysis of this compound in methanolic potassium bicarbonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The acetylation reaction is carefully monitored to avoid over-acetylation or incomplete reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Gitoxigenin 3,16-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the original gitoxigenin molecule .
Applications De Recherche Scientifique
Gitoxigenin 3,16-diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cardenolides.
Biology: The compound is used to investigate the biological activities of cardenolides, particularly their effects on cellular processes.
Mécanisme D'action
Gitoxigenin 3,16-diacetate exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition disrupts the ion balance across cell membranes, leading to increased intracellular calcium levels. The elevated calcium levels enhance cardiac contractility, making this compound useful in treating heart failure . Additionally, the compound’s inhibition of the sodium-potassium ATPase enzyme has been linked to its potential anti-cancer and anti-viral activities .
Comparaison Avec Des Composés Similaires
Gitoxigenin 3,16-diacetate is similar to other cardenolides such as digitoxin, digoxin, and ouabain. it is unique due to the specific acetylation at the 3 and 16 positions, which can influence its biological activity and pharmacokinetics .
Similar Compounds
Digitoxin: Lacks hydroxyl groups at positions 12β or 16β of the steroid ring.
Digoxin: Contains a hydroxyl group at position 12β.
Ouabain: Similar to digitoxin but with different sugar moieties attached.
This compound’s unique structure makes it a valuable compound for studying the structure-activity relationships of cardenolides and their potential therapeutic applications.
Propriétés
Numéro CAS |
5996-03-2 |
|---|---|
Formule moléculaire |
C27H38O7 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
[(3S,5R,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H38O7/c1-15(28)33-19-7-9-25(3)18(12-19)5-6-21-20(25)8-10-26(4)24(17-11-23(30)32-14-17)22(34-16(2)29)13-27(21,26)31/h11,18-22,24,31H,5-10,12-14H2,1-4H3/t18-,19+,20?,21?,22+,24+,25+,26-,27+/m1/s1 |
Clé InChI |
ANNNOIZFDGPVNC-UZGQUCAOSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)OC(=O)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


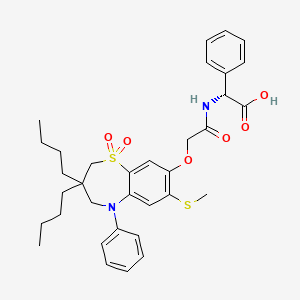

![(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B13416352.png)
